molecular formula C24H21NO4 B13641861 3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid

3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid

Cat. No.: B13641861
M. Wt: 387.4 g/mol
InChI Key: KVAXFCFRVIJZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate . The reaction conditions often include an organic solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, such as with piperidine in DMF . This allows for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is unique due to its specific structure, which includes an ethyl group at the 3-position and a benzoic acid moiety. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids .

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

3-ethyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C24H21NO4/c1-2-15-13-16(23(26)27)11-12-22(15)25-24(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21H,2,14H2,1H3,(H,25,28)(H,26,27)

InChI Key

KVAXFCFRVIJZLE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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